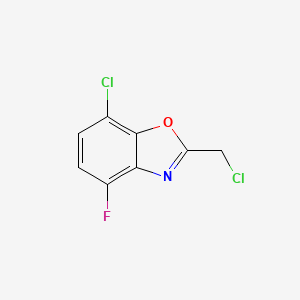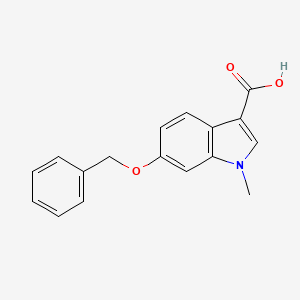
n-(3-Nitrophenyl)-2-morpholinopyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(3-Nitrophenyl)-2-morpholinopyridine-4-carboxamide: is a complex organic compound that features a nitrophenyl group, a morpholine ring, and a pyridine carboxamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(3-Nitrophenyl)-2-morpholinopyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Morpholine Ring: This can be achieved through cyclization reactions involving ethylene oxide and ammonia.
Pyridine Carboxamide Formation: This involves the reaction of pyridine with carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and high-throughput techniques to increase yield and efficiency. Specific details on industrial methods are proprietary and vary by manufacturer.
化学反応の分析
Types of Reactions
n-(3-Nitrophenyl)-2-morpholinopyridine-4-carboxamide can undergo several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent but often involve halogenating agents or nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
n-(3-Nitrophenyl)-2-morpholinopyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of n-(3-Nitrophenyl)-2-morpholinopyridine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the morpholine and pyridine rings can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
n-(3-Nitrophenyl)-2-morpholinopyridine-4-carboxamide: can be compared with other nitrophenyl derivatives and morpholine-containing compounds.
2,4,6-Trinitroaniline: Known for its potent antitumor activity.
Pyridazine and Pyridazinone Derivatives: These compounds exhibit a wide range of pharmacological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
263400-91-5 |
|---|---|
分子式 |
C16H16N4O4 |
分子量 |
328.32 g/mol |
IUPAC名 |
2-morpholin-4-yl-N-(3-nitrophenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C16H16N4O4/c21-16(18-13-2-1-3-14(11-13)20(22)23)12-4-5-17-15(10-12)19-6-8-24-9-7-19/h1-5,10-11H,6-9H2,(H,18,21) |
InChIキー |
OYIOOOKMUJLZMH-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=NC=CC(=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 3-bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13933527.png)


![1-[(4-Amino-5-chloro-2,3-dihydro-7-benzofuranyl)carbonyl]-1H-imidazole](/img/structure/B13933534.png)
![Ethyl 1-phenethyl-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylate](/img/structure/B13933537.png)






